molecular formula C21H36O4 B14508068 1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid CAS No. 64727-90-8

1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid

Katalognummer: B14508068
CAS-Nummer: 64727-90-8
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: HWKXJCGXLRAEFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid is an organic compound that belongs to the class of cyclohexene carboxylic acids This compound is characterized by a cyclohexene ring substituted with a carboxyheptyl group and a hexyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of oleic acid with riboflavin and ferrous ions under UVA irradiation. This reaction leads to the formation of 7-carboxyheptyl radicals, which can then be further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Analyse Chemischer Reaktionen

Types of Reactions

1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a model compound to study radical formation and reaction mechanisms.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting radical formation and oxidative stress.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid involves its ability to form radicals under specific conditions. For example, the compound can form 7-carboxyheptyl radicals in the presence of riboflavin and ferrous ions under UVA irradiation . These radicals can then participate in various chemical reactions, leading to the formation of different products. The compound’s interaction with singlet oxygen and its ability to quench excited states of flavin mononucleotide are also key aspects of its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid is unique due to its specific chemical structure, which includes a cyclohexene ring with both a carboxyheptyl and a hexyl group. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

64727-90-8

Molekularformel

C21H36O4

Molekulargewicht

352.5 g/mol

IUPAC-Name

1-(7-carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid

InChI

InChI=1S/C21H36O4/c1-2-3-4-8-11-18-13-16-21(17-14-18,20(24)25)15-10-7-5-6-9-12-19(22)23/h13,16,18H,2-12,14-15,17H2,1H3,(H,22,23)(H,24,25)

InChI-Schlüssel

HWKXJCGXLRAEFL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1CCC(C=C1)(CCCCCCCC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.